Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
The target compound, Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a pyrido-pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- m-Tolyl substituent (meta-methylphenyl) at position 5, enhancing lipophilicity and steric bulk.
- 4-Oxo group and ethyl carboxylate at position 6, influencing hydrogen-bonding capacity and solubility.
Pyrido[2,3-d]pyrimidines are pharmacologically significant, often explored for anticancer, antimicrobial, and anti-inflammatory properties due to their structural resemblance to purine bases .
Properties
IUPAC Name |
ethyl 7-methyl-5-(3-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-5-10-28-21-23-18-17(19(25)24-21)16(14-9-7-8-12(3)11-14)15(13(4)22-18)20(26)27-6-2/h5,7-9,11,16H,1,6,10H2,2-4H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGLXDYJZNCJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC(=C3)C)C(=O)NC(=N2)SCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 876865-88-2) is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 397.5 g/mol
- Structure : The compound features an ethyl ester group, an allylthio group, and a p-tolyl group which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits selective activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.125 mg/mL | 0.25 mg/mL |
| Listeria monocytogenes | 0.0625 mg/mL | 1.25 mg/mL |
| Escherichia coli | No significant activity | Not applicable |
The antimicrobial activity was assessed using agar disk diffusion assays and broth microdilution methods. The results indicated that the compound was particularly effective against Gram-positive bacteria while showing limited or no activity against Gram-negative strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated. It was found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: In Vitro Analysis
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:
- IC50 Values : Ranging from 10 to 20 µM across different cell lines.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, indicating the induction of apoptosis.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors that regulate growth and apoptosis.
- Gene Expression Modulation : Influencing the expression of genes related to cell cycle regulation and apoptosis.
Scientific Research Applications
Antimicrobial Properties
Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has shown significant antimicrobial properties in preliminary studies. Its structural components may enhance its ability to inhibit the growth of various pathogens. For instance, compounds in the pyrido[2,3-d]pyrimidine class have been documented for their effectiveness against bacterial strains and fungi.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated that it can induce apoptosis (programmed cell death) in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins. For example:
-
Cell Line Studies : In human promyelocytic leukemia HL-60 cells, treatment with this compound resulted in:
- Increased apoptotic cell fractions.
- Upregulation of pro-apoptotic proteins like Bax.
- Downregulation of anti-apoptotic proteins such as Bcl-2.
- Enhanced caspase-3 activity indicating a shift towards apoptotic pathways .
- Mechanistic Insights : The compound's ability to increase intracellular calcium levels and reactive oxygen species (ROS) has been correlated with its pro-apoptotic effects. This suggests a multifaceted mechanism where oxidative stress plays a crucial role in promoting cell death in cancerous cells .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on HL-60 cells. The results indicated that at concentrations of 25 µM and 50 µM:
- The percentage of apoptotic cells increased significantly from 0.2% at baseline to approximately 80% at higher concentrations.
- Western blot analysis revealed increased levels of cleaved caspase-3 and Bax while Bcl-2 levels decreased .
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This finding supports the potential use of this compound as a lead structure for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Substituent and Core Structure Comparison
Key Observations :
Key Observations :
Crystallographic and Conformational Analysis
Table 3: Crystal Packing and Ring Conformation
Key Observations :
- The flattened boat conformation in stabilizes crystal packing via bifurcated C–H···O bonds, a feature likely relevant to the target compound’s solid-state behavior .
- Substituents like 2,4,6-trimethoxybenzylidene in enhance steric hindrance, affecting dihedral angles (e.g., 80.94° between thiazolo and benzene rings) .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is absent in the evidence, structural analogs provide insights:
- Thiazolo[3,2-a]pyrimidines (e.g., ) are noted for antimicrobial and anticancer properties due to their planar, heteroaromatic cores .
- Allylthio groups (in the target compound) may enhance reactivity toward cysteine residues in enzymes, analogous to sulfur-containing drugs .
- m-Tolyl substituents could improve membrane permeability compared to phenyl or chromene groups in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
